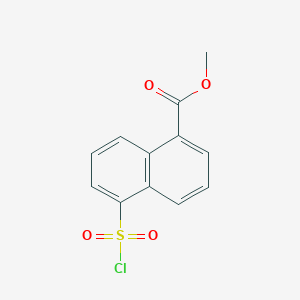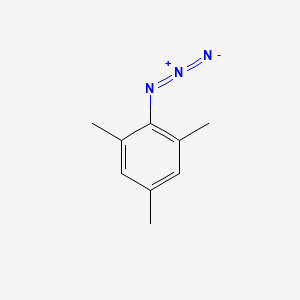
1-(Trifluoromethyl)ethylisocyanate
Übersicht
Beschreibung
1-(Trifluoromethyl)ethylisocyanate is a chemical compound with the molecular formula C4H4F3NO . It contains a total of 12 bonds, including 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 isocyanate .
Synthesis Analysis
The synthesis of trifluoromethylated compounds has been a significant challenge due to the importance of the CF3 group. A scalable and operationally simple radical trifluoromethylation methodology has been developed using trifluoroacetic anhydride . This methodology uses pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical .Molecular Structure Analysis
The molecule contains a total of 12 bonds. There are 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 isocyanate . The molecular weight is 139.08 g/mol .Chemical Reactions Analysis
The trifluoromethylation reactions of diverse families of organic substrates of biological interest have been developed. These reactions require the assistance of metal or organometallic catalysts . Some require additives and catalysts to promote the fluoroalkylation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 139.08 g/mol, XLogP3-AA of 2.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 1, Exact Mass of 139.02449824 g/mol, Monoisotopic Mass of 139.02449824 g/mol, Topological Polar Surface Area of 29.4 Ų, Heavy Atom Count of 9, Formal Charge of 0, Complexity of 135 .Wirkmechanismus
Target of Action
It is known that trifluoromethyl-containing compounds, which include 1-(trifluoromethyl)ethylisocyanate, are potential starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Mode of Action
Isocyanates, in general, are electrophiles and are reactive towards a variety of nucleophiles including alcohols, amines, and even water . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that the biodegradation of trifluoromethyl-substituted aromatic compounds is less well studied . This suggests that the compound may have an impact on the degradation pathways of these compounds.
Pharmacokinetics
Isocyanates, in general, are known to react with water to form carbon dioxide , which could potentially influence the compound’s bioavailability.
Result of Action
It is known that significant progress has been made in the c–f bond activation of trifluoromethyl-containing compounds , suggesting that the compound may play a role in this process.
Action Environment
The production of isocyanates requires special precautions due to the hazardous nature of phosgene , suggesting that the compound’s action may be influenced by the conditions under which it is produced and handled.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Trifluoromethyl)ethylisocyanate in lab experiments include its high reactivity, which makes it an excellent reagent for the synthesis of various organic compounds. This compound is also readily available and relatively inexpensive. However, the limitations of using this compound include its toxic effects on living organisms, which require careful handling and disposal. Additionally, the reactivity of this compound can make it challenging to control the reaction conditions, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the use of 1-(Trifluoromethyl)ethylisocyanate in scientific research. One direction is the development of new synthetic methods for the synthesis of this compound, which can improve its yield and purity. Another direction is the discovery of new applications for this compound in the development of new organic compounds, such as pharmaceuticals and materials science. Additionally, there is a need for further research on the toxicology and environmental impact of this compound to ensure its safe use in scientific research.
Conclusion:
In conclusion, this compound is a valuable compound in scientific research applications. Its unique properties make it an essential component in the synthesis of various organic compounds. While this compound has advantages in lab experiments, its toxic effects require careful handling and disposal. Further research is needed to discover new applications for this compound and to ensure its safe use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)ethylisocyanate is widely used in scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials science. This compound is also used in the development of new catalysts and ligands for organic reactions.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-(Trifluoromethyl)ethylisocyanate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in metabolic pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it may inhibit enzymes that are crucial for the synthesis of certain biomolecules, thereby affecting the overall metabolic flux. Additionally, this compound can form covalent bonds with proteins, leading to modifications that alter their function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling molecules, leading to changes in downstream cellular responses. For example, it may affect the phosphorylation status of key proteins involved in signal transduction, thereby altering the cellular response to external stimuli. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This covalent modification can lead to changes in the structure and function of the target molecules. Additionally, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. In some cases, this compound may also induce conformational changes in proteins, leading to altered activity or stability .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound can degrade over time, leading to the formation of various byproducts. These byproducts may have different biochemical properties and can further influence cellular processes. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For instance, high doses of this compound may result in toxic effects, including cell death and tissue damage. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. These dosage effects are important considerations for the potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell. Additionally, this compound can affect the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms, such as active transport or facilitated diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of the compound within specific tissues can influence its overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects. For instance, localization to the nucleus may allow the compound to interact with transcription factors and influence gene expression .
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-2-isocyanatopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c1-3(8-2-9)4(5,6)7/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFOVJOEMUMSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



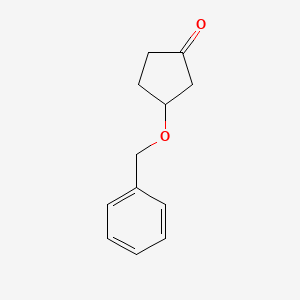
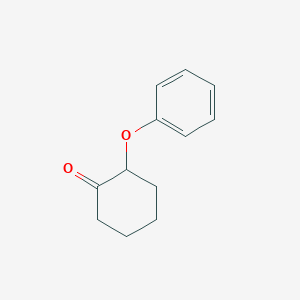
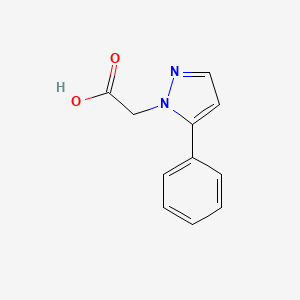

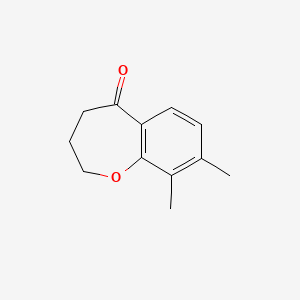
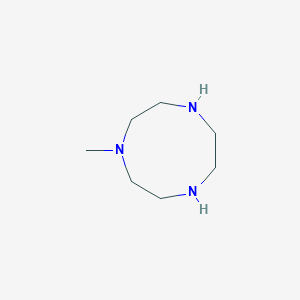
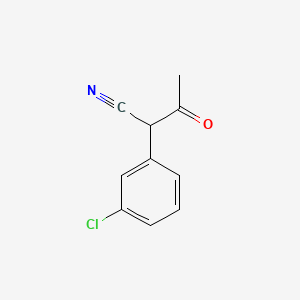

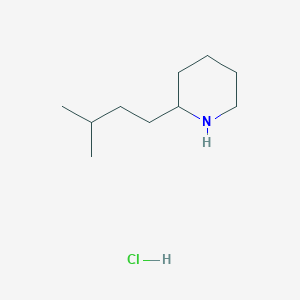

![3-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B3378338.png)
